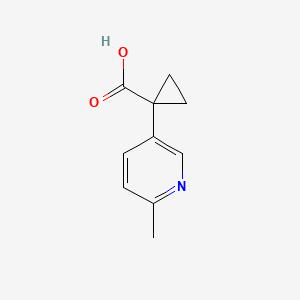
1-(6-Methyl-pyridin-3-YL)-cyclopropanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Methyl-pyridin-3-YL)-cyclopropanecarboxylic acid is an organic compound featuring a cyclopropane ring attached to a carboxylic acid group and a pyridine ring substituted with a methyl group at the 6th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methyl-pyridin-3-YL)-cyclopropanecarboxylic acid typically involves the reaction of a phenylacetic acid ester with phenyl 6-methylnicotinate in the presence of a base. The resultant intermediate undergoes hydrolysis and decarboxylation to yield the desired product . Another method involves the reaction of a 6-methyl-nicotinic acid ester with (4-methylthio-phenyl)-acetonitrile, followed by acid hydrolysis and decarboxylation .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The processes often involve the use of readily available starting materials and optimized reaction conditions to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Methyl-pyridin-3-YL)-cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
1-(6-Methyl-pyridin-3-YL)-cyclopropanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(6-Methyl-pyridin-3-YL)-cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream pathways. The exact mechanism depends on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(6-Methyl-pyridin-3-YL)-2-(4-methylsulfonyl)phenyl]ethanone: This compound shares a similar pyridine ring structure but differs in the functional groups attached.
3-(6-Methyl-pyridin-3-YL)-2-(4-methylthio-phenyl)-3-oxopropionic acid: Another related compound with a similar core structure but different substituents.
Uniqueness
1-(6-Methyl-pyridin-3-YL)-cyclopropanecarboxylic acid is unique due to its cyclopropane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C10H11NO2 |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
1-(6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c1-7-2-3-8(6-11-7)10(4-5-10)9(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) |
Clé InChI |
MOVSPLVTBCHSFN-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C=C1)C2(CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B12619220.png)
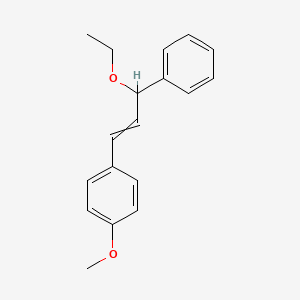
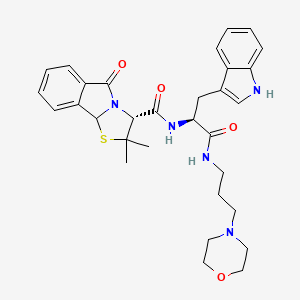
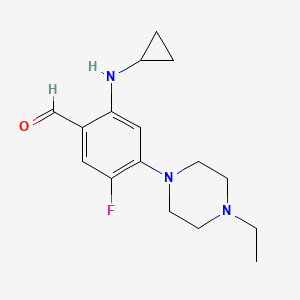

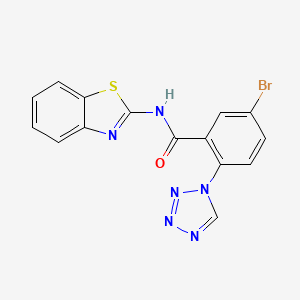

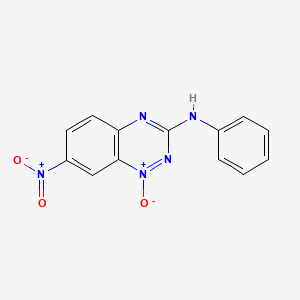
![N-[(2S)-1,3-Dihydroxynonan-2-yl]-3-methylbutanamide](/img/structure/B12619256.png)
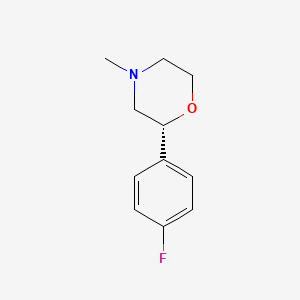

![5-[Benzyl(methyl)amino]-1-(4-fluorophenyl)pent-1-en-3-one](/img/structure/B12619267.png)
![3,9-Diazaspiro[5.5]undecane, 1-butyl-9-(phenylmethyl)-, (1R)-](/img/structure/B12619275.png)
![4-Nitro-2-[(pent-4-yn-1-yl)oxy]aniline](/img/structure/B12619291.png)
